molecular formula C19H17N3O2S2 B3312677 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide CAS No. 946327-15-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide

Cat. No.: B3312677
CAS No.: 946327-15-7
M. Wt: 383.5 g/mol
InChI Key: DNFMLVWCLWUCQV-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide is a cell-active and potent inhibitor of the Salt-Inducible Kinase (SIK) family, with particular efficacy against the SIK3 isoform. This compound has emerged as a valuable chemical probe for dissecting the roles of SIKs in regulating gene expression and cellular signaling pathways. Research indicates that SIK inhibition can modulate the CREB-regulated transcription coactivator (CRTC) family, thereby influencing the transcription of key mediators like interleukin-10 (IL-10) in macrophages and other immune cells. This mechanism underlies its primary research value in immuno-oncology, where it is being investigated for its potential to reprogram the tumor microenvironment and enhance anti-tumor immunity. Studies have demonstrated that this SIK inhibitor can suppress the growth of specific cancer cells, such as breast cancer models, by interfering with pro-survival signaling pathways. Its application extends to fundamental studies of hematopoiesis, bone formation, and metabolism, where SIK kinases are recognized as critical regulators. The compound provides researchers with a powerful tool to explore the therapeutic potential of SIK inhibition across a spectrum of diseases.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-12-6-5-9-14(10-12)17(24)22-18-16(13-7-3-2-4-8-13)21-19(26-18)25-11-15(20)23/h2-10H,11H2,1H3,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMLVWCLWUCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and various functional groups, suggest a diverse range of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, research findings, and case studies.

Molecular Formula and Weight

  • Molecular Formula : C18H18N2O2S
  • Molecular Weight : 342.47 g/mol

The compound features a thiazole moiety, which is often linked to various pharmacological properties, including antimicrobial and anticancer activities. The presence of the thioether and amide functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant antibacterial activity against various strains of bacteria.

CompoundActivity TypeReference
Compound AAntibacterial
Compound BAntifungal

Anticancer Properties

Research has demonstrated that this compound may exhibit anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells in various assays.

Case Study: Antitumor Activity in Cell Lines

In a study involving several cancer cell lines, this compound was tested for its efficacy:

Cell LineIC50 (µM)Assay Type
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These results suggest that while the compound exhibits potent activity in two-dimensional assays, its efficacy may vary in three-dimensional environments, which are more representative of in vivo conditions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural components interact with specific biological targets, potentially affecting pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thiazole and acetamide portions can significantly influence its biological activity.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AMethyl group on thiazoleAntimicrobial
Compound BEther linkage instead of thioetherAnticancer
Compound CBromine substitution on thiazoleAntitumor

This comparative analysis highlights how modifications can lead to enhanced or diminished biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity Comparison

Compound Class Key Structural Features Biological Activity (IC50/Relative Efficacy) Reference
Thiazole-Benzamide (Target) 4-phenylthiazole, 3-methylbenzamide Data not available
Thiazole-Hydrazinecarbothioamide () Hydrazinecarbothioamide, 4-methyl substitution Anticancer (HepG-2: IC50 = 1.61–1.98 µg/mL)
Triazole-Thioacetamide () Triazole, 2-pyridyl substitution Anti-inflammatory (1.28× diclofenac)
Triazole-Benzamide () Triazole, hydroxyamino-oxoethyl chain Inferred HDAC inhibition

Key Observations:

  • Anticancer Activity: Thiazole derivatives with hydrazinecarbothioamide groups () show potent cytotoxicity, likely due to thiol-mediated redox interference. The target compound’s benzamide group may reduce off-target effects compared to hydrazines .
  • Anti-inflammatory Activity: The triazole-thioacetamide AS111 () highlights the importance of the thioether linker and aryl groups in modulating cyclooxygenase (COX) or NF-κB pathways. The target compound’s thiazole core may offer similar efficacy but with distinct pharmacokinetics .

Q & A

Q. What are the established synthetic routes for N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as thiazole ring formation followed by benzamide coupling. Key steps include using chloroacetyl chloride for thioether bond formation and triethylamine as a base in dioxane solvent. Reaction temperature (20–25°C) and pH control are critical for high yields and purity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR; for proton and carbon environments), High-Performance Liquid Chromatography (HPLC; for purity assessment), and Mass Spectrometry (MS; for molecular weight confirmation) are standard. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening models are recommended to assess its antimicrobial or anticancer potential?

Use in vitro assays:

  • Antimicrobial : Broth microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to determine Minimum Inhibitory Concentration (MIC) .
  • Anticancer : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity and IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the thiazole and benzamide moieties for enhanced bioactivity?

  • Step 1 : Synthesize analogs with substitutions at the phenylthiazol (e.g., electron-withdrawing groups) or benzamide (e.g., methyl to trifluoromethyl) positions.
  • Step 2 : Test bioactivity in parallelized assays (e.g., 96-well plates for high-throughput screening).
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to correlate activity with target binding affinity (e.g., enzyme active sites) .

Q. What statistical experimental design approaches minimize trial numbers in optimizing reaction conditions for this compound’s synthesis?

Apply Design of Experiments (DoE) methods:

  • Factorial Design : Vary temperature, solvent ratio, and catalyst loading to identify significant variables.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH vs. reaction time) to predict optimal conditions with minimal experiments .

Q. How do computational methods like quantum chemical calculations aid in predicting reactivity or interaction targets?

Quantum mechanics/molecular mechanics (QM/MM) simulations can map reaction pathways (e.g., thiazole ring closure energetics). Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide ligand design for target proteins .

Q. When encountering contradictory bioactivity data across studies, what validation strategies ensure result reliability?

  • Replication : Repeat assays in independent labs with standardized protocols.
  • Orthogonal Assays : Confirm antimicrobial activity via both MIC and time-kill kinetics.
  • Purity Verification : Use HPLC-MS to rule out impurities as confounding factors .

Q. What are the challenges in scaling up the synthesis from lab to pilot scale, and how can they be addressed?

Challenges include maintaining yield during solvent volume increases and heat transfer limitations. Solutions:

  • Process Control : Implement continuous-flow reactors for exothermic steps.
  • Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.